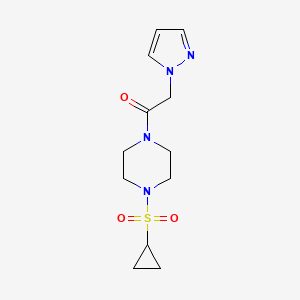

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic small molecule featuring a piperazine core modified with a cyclopropylsulfonyl group at the 4-position and a pyrazole ring linked via an ethanone bridge. Piperazine derivatives are widely recognized for their pharmacological versatility, including applications in antipsychotic, antiparasitic, and anticancer therapies . The cyclopropylsulfonyl moiety enhances metabolic stability and modulates electronic properties, while the pyrazole group contributes to hydrogen bonding and π-π stacking interactions, critical for target engagement .

Properties

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c17-12(10-15-5-1-4-13-15)14-6-8-16(9-7-14)20(18,19)11-2-3-11/h1,4-5,11H,2-3,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIZMEQMXRKIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyrazole Ring: The pyrazole ring can be attached through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or mechanical properties.

Industry: It may find applications in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Cyclopropylsulfonyl vs. Aryl/Alkyl Sulfonyl Groups

- Analogues: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-(1H-tetrazol-5-yl)ethanone (7e): The 4-methoxyphenylsulfonyl group introduces electron-donating effects, which may alter receptor affinity. Melting point: 131–134°C . Melting point: 165–167°C . 1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Lacks the cyclopropyl group, possibly leading to faster metabolic clearance .

Piperazine-Linked Biphenyl and Aryl Groups

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone: Exhibits potent anti-dopaminergic and anti-serotonergic activity with reduced catalepsy risk, highlighting the role of biphenyl moieties in CNS targeting .

- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethanone: Substitution with chlorophenyl and methylpyrazole groups simplifies the structure but may limit receptor selectivity .

Ethanone-Linked Heterocyclic Modifications

Pyrazole vs. Tetrazole and Pyridine

- Target Compound : The pyrazole ring offers a balance of hydrogen-bonding capacity and metabolic stability.

- Analogues: 2-(1H-Tetrazol-5-yl)-1-(4-allylpiperazin-1-yl)ethanone (13a): Tetrazole’s acidity (pKa ~4.9) may enhance ionic interactions but reduce oral bioavailability compared to pyrazole . UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone]: Pyridine substitution confers CYP51 inhibitory activity against Trypanosoma cruzi, suggesting heterocycle choice directs therapeutic specificity .

Physicochemical and Pharmacokinetic Insights

- Melting Points : Cyclopropylsulfonyl derivatives (unreported for target) likely exhibit lower melting points than aryl sulfonyl analogues (e.g., 7f at 165°C) due to reduced crystallinity .

- Lipophilicity : The cyclopropyl group may lower logP compared to trifluoromethylphenyl analogues, enhancing aqueous solubility .

- Metabolic Stability : Sulfonyl groups generally reduce CYP450-mediated metabolism, suggesting prolonged half-life for the target compound versus allyl- or alkyl-substituted piperazines .

Research Findings and Implications

- Antipsychotic Potential: Arylpiperazine-ethanone derivatives with biphenyl groups (e.g., compounds) demonstrate that electron-withdrawing substituents (e.g., 2,3-dichlorophenyl) enhance antidopaminergic activity . The target’s cyclopropylsulfonyl group may similarly modulate dopamine receptor affinity.

- Antiparasitic Activity: Pyridine-based analogues (UDO) validate ethanone-linked piperazines as CYP51 inhibitors, suggesting the target compound’s pyrazole could be optimized for parasitic targets .

- Anticancer Applications : Tetrazole-thio derivatives () show cytotoxicity dependent on sulfonyl substituents, implying the target’s cyclopropyl group may influence apoptotic pathways .

Biological Activity

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, including antitumor, antibacterial, and antifungal properties, based on recent studies and findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a pyrazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing coupling reactions between piperazine derivatives and pyrazole-containing compounds.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, demonstrating its potential in several therapeutic areas. Below is a summary of key findings:

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit notable antitumor effects. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Antibacterial and Antifungal Properties

The compound has also been screened for antibacterial and antifungal activities. In vitro tests revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The minimum inhibitory concentrations (MIC) were determined, showing effective antibacterial activity comparable to standard antibiotics.

Detailed Research Findings

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antitumor | Various cancer cell lines | Low micromolar range | Induction of apoptosis, cell cycle arrest |

| Antibacterial | Gram-positive/negative bacteria | Varies (e.g., 2-10 µg/mL) | Disruption of bacterial cell wall synthesis |

| Antifungal | Fungal strains | Varies (e.g., 4-16 µg/mL) | Inhibition of fungal cell membrane integrity |

Case Study 1: Antitumor Evaluation

In one study, the compound was tested against human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 5 µM, suggesting effective cytotoxicity. The study further analyzed the apoptotic pathways activated by the compound, revealing upregulation of pro-apoptotic proteins.

Case Study 2: Antibacterial Activity

Another investigation focused on its antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC value of 8 µg/mL, indicating potent activity against this resistant strain. Time-kill assays confirmed bactericidal effects within 24 hours.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclopropane sulfonylation of piperazine, followed by coupling with a pyrazole-ethanone intermediate. Key steps:

- Sulfonylation : React 4-piperazine with cyclopropylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Coupling : Use a nucleophilic substitution or amide-bond formation to attach the pyrazole moiety. Optimize temperature (60–80°C) and solvent (DMF or acetonitrile) to achieve >75% yield .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, retention time ~8.2 min) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies piperazine sulfonyl (δ 3.2–3.5 ppm for N–CH₂; δ 1.0–1.2 ppm for cyclopropane) and pyrazole (δ 7.8–8.1 ppm) groups. 2D NMR (HSQC, HMBC) resolves connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (calc. 354.15 g/mol; observed [M+H]⁺ 355.16) .

- X-ray Crystallography : Single-crystal analysis (SHELXL ) resolves stereochemistry, but challenges arise from flexible piperazine rings. Use low-temperature (100 K) data collection to minimize disorder .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro assays : Screen against target receptors (e.g., serotonin or dopamine receptors) via competitive binding assays (IC₅₀ values). Use radiolabeled ligands (³H-ketanserin for 5-HT₂A) and HEK293 cells .

- Cytotoxicity : MTT assays in normal (HEK293) and cancer (HeLa) cell lines establish selectivity (e.g., IC₅₀ >50 µM for non-target cells) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

- Directed metalation : Use lithiation (LDA, −78°C) at the pyrazole N1-position to direct electrophilic attack. Protect sulfonylpiperazine with Boc groups to prevent side reactions .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield (85% vs. 60%) by enhancing regioselectivity under controlled microwave conditions (150°C, DMF) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Meta-analysis : Compare IC₅₀ values across assays (e.g., 5-HT₂A: 12 nM vs. 45 nM) by standardizing protocols (cell line, incubation time). Use ANOVA to identify significant variables .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-descyclopropyl derivatives) that may contribute to discrepancies .

Q. How can computational modeling predict target receptor interactions?

- Docking studies (AutoDock Vina) : Model the compound into 5-HT₂A (PDB: 6A94). Key interactions: sulfonyl oxygen with Lys270 (hydrogen bond) and pyrazole with Phe339 (π-π stacking) .

- MD simulations (GROMACS) : Simulate binding stability over 100 ns. RMSD <2 Å indicates stable binding; MM-PBSA calculates ΔG ~−9.5 kcal/mol .

Q. What crystallographic methods address twinning or disorder in piperazine-containing structures?

Q. How does pH influence the compound’s stability in physiological buffers?

- Forced degradation studies : Incubate at pH 1–10 (37°C, 24 h). HPLC analysis shows degradation at pH <3 (sulfonamide hydrolysis) and pH >8 (pyrazole ring oxidation). Stability optimal at pH 6–7 (98% remaining) .

Methodological Challenges

Q. Which techniques quantify trace impurities in synthesized batches?

- LC-MS/MS with MRM : Detect sulfonamide byproducts (m/z 215 → 138) at <0.1% levels. Use a calibration curve (1–100 ng/mL) for quantification .

- NMR impurity profiling : ¹H NMR (600 MHz) with relaxation reagents (Cr(acac)₃) enhances sensitivity for detecting <0.5% impurities .

Q. How can researchers validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Heat shock (37–65°C) lysates treated with the compound. Western blot shows 5-HT₂A stabilization (ΔTm +4°C) at 10 µM .

- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time receptor conformational changes (e.g., β-arrestin recruitment) with a NanoLuc-tagged 5-HT₂A construct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.